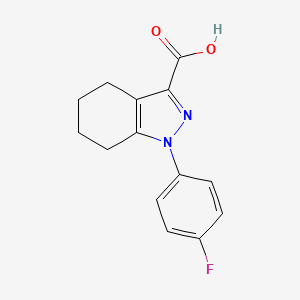

1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid

Description

Properties

IUPAC Name |

1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13FN2O2/c15-9-5-7-10(8-6-9)17-12-4-2-1-3-11(12)13(16-17)14(18)19/h5-8H,1-4H2,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEYFVJAXUAOKMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C(=NN2C3=CC=C(C=C3)F)C(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the following steps:

Formation of the Indazole Core: The indazole core can be synthesized through cyclization reactions involving hydrazines and ketones or aldehydes.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated precursor in the presence of a palladium catalyst.

Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions, often using carbon dioxide as a reagent.

Industrial Production Methods: Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indazole core or the fluorophenyl group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.

Scientific Research Applications

Antitumor Activity

Research has indicated that derivatives of indazole compounds exhibit significant antitumor properties. For instance:

- Mechanism of Action : Compounds similar to 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid have been shown to inhibit key enzymes involved in cancer cell proliferation.

- Case Study : A study demonstrated that a related indazole derivative inhibited the growth of various cancer cell lines (e.g., HeLa and A375) with IC50 values in the micromolar range .

Neuroprotective Effects

Indazole derivatives are also being investigated for their neuroprotective properties:

- Research Findings : Some studies suggest that these compounds can modulate neurotransmitter systems and may offer therapeutic potential for neurodegenerative diseases.

- Example : In vitro studies have shown that certain indazoles can protect neuronal cells from oxidative stress-induced damage .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid:

| Substituent | Effect on Activity |

|---|---|

| Fluorine on phenyl ring | Enhances lipophilicity and biological activity |

| Carboxylic acid group | Essential for binding affinity to target proteins |

Toxicological Profile

The compound has been classified with specific hazard statements indicating potential risks upon exposure:

Mechanism of Action

The mechanism of action of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance its binding affinity to certain receptors or enzymes, influencing its biological activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Halogen Substituent Impact

- Fluorine vs. Bromine : The target compound’s 4-fluorophenyl group offers high electronegativity and compact size, favoring strong dipole interactions with target proteins. In contrast, the bromine analog (MW = 321.17 g/mol) has lower electronegativity but greater polarizability, which may enhance hydrophobic binding .

- Positional Effects : Moving fluorine to the meta position (as in 1-(3-fluoro-4-methylphenyl)-...) reduces planarity and may disrupt π-π stacking interactions critical for activity .

Structure–Activity Relationships (SAR)

- Electronegativity and Activity : In chalcone derivatives (e.g., compound 2j, IC₅₀ = 4.703 μM), para-substituted halogens (Br, F) on aromatic rings correlate with higher inhibitory activity compared to methoxy groups (IC₅₀ = 70.79 μM for 2p) . This trend likely extends to indazole derivatives, where fluorine’s electronegativity enhances binding to electron-rich enzyme pockets.

Crystallographic Insights

- Planarity : X-ray studies of related pyrazole derivatives (e.g., compound 1 in ) show dihedral angles of ~4–5° between the fluorophenyl and pyrazole rings, suggesting a near-planar conformation that facilitates target binding .

- Conformational Flexibility : The tetrahydroindazole ring introduces puckering, which may limit rotational freedom and stabilize bioactive conformations .

Biological Activity

1-(4-Fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS No. 160850-80-6) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its chemical properties, synthesis methods, and biological activities, particularly focusing on its anti-inflammatory and kinase inhibitory effects.

The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Chemical Formula | C₁₄H₁₃FN₂O₂ |

| Molecular Weight | 260.27 g/mol |

| IUPAC Name | 1-(4-fluorophenyl)-4,5,6,7-tetrahydroindazole-3-carboxylic acid |

| PubChem CID | 16227357 |

Synthesis

The synthesis of 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid typically involves the condensation of phenylhydrazine with a suitable cyclohexanone derivative. The process has been optimized for yield and purity in various studies.

Anti-inflammatory Activity

Research indicates that derivatives of tetrahydroindazole compounds exhibit significant anti-inflammatory properties. In a study involving the carrageenan-induced edema model, 1-(4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid demonstrated notable anti-inflammatory effects with an effective dose (ED50) of approximately 3.5 mg/kg . This activity is attributed to the inhibition of pro-inflammatory mediators.

Kinase Inhibition

The compound has also been evaluated for its inhibitory effects on various kinases. A recent study highlighted its role as a GSK-3β inhibitor with an IC50 value indicating potent activity . The inhibition of this kinase is crucial as it plays a role in numerous cellular processes including inflammation and cell survival.

Case Studies

Several studies have documented the biological effects of this compound:

- Study on Anti-inflammatory Effects : In a controlled experiment using animal models, it was found that the compound significantly reduced paw edema induced by carrageenan compared to control groups. The results suggest that the compound could be developed as a therapeutic agent for inflammatory diseases .

- Kinase Activity Assessment : Another investigation focused on the compound's ability to inhibit GSK-3β and other kinases like IKK-β and ROCK-1. The findings indicated that modifications in the molecular structure could enhance inhibitory potency against these targets .

Safety Profile

The safety data indicate that while the compound shows promising biological activity, it also carries certain hazard statements such as H302 (harmful if swallowed), H315 (causes skin irritation), and H319 (causes serious eye irritation). Proper precautions should be taken when handling this compound in laboratory settings .

Q & A

Q. What safety protocols are recommended for handling this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.